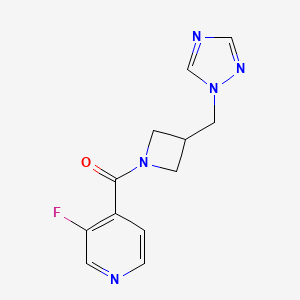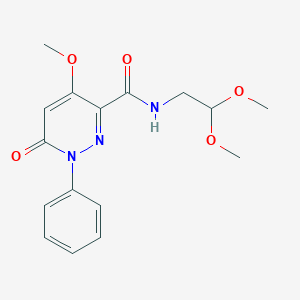
1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C7H10F3N3O.ClH . It has a molecular weight of 245.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with a methyl group at the 1-position and a 3,3,3-trifluoropropoxy group at the 3-position . The amine group is also attached to the 4-position of the pyrazole ring .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including those structurally similar to the compound , have been synthesized and characterized to understand their chemical properties and reactivity. For instance, studies have focused on the synthesis of pyrazole derivatives through reactions with primary amines, resulting in compounds with potential antitumor, antifungal, and antibacterial properties. These processes often involve crystallographic analysis and theoretical calculations to elucidate the compounds' structures and potential biological activities (Titi et al., 2020).
Reactivity and Biological Activity
Research into the reactivity of pyrazole derivatives has revealed their capacity to undergo nucleophilic substitution reactions, leading to the formation of novel pyrazole-based compounds. These reactions are essential for generating a wide range of derivatives with varied biological activities, highlighting the compound's versatility as a precursor in synthetic chemistry (Dalinger et al., 2013).
Application in Heterocyclic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug development. For example, research on the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives has shown significant biological activities, further demonstrating the compound's utility in creating pharmacologically active molecules (Li-feng, 2011).
Advanced Materials and Corrosion Inhibition
Beyond biomedical applications, pyrazole derivatives have been explored as corrosion inhibitors for metals, showcasing the compound's potential in industrial applications. Studies demonstrate the efficacy of pyrazole-based compounds in protecting steel against corrosion in acidic environments, highlighting their importance in materials science and engineering (Herrag et al., 2007).
Future Directions
properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOPURDOQIYATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)





![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)
![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)
![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)

![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)


